3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one
Description
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one (CAS: 13505-34-5) is a fluorinated ketone derivative characterized by a propan-2-one backbone with two fluorine atoms at the 1-position and a 2,4-difluorophenyl group at the 3-position. Its molecular formula is C₉H₆F₄O, with a molecular weight of 206.14 g/mol. The compound is commercially available (e.g., Enamine Ltd, MDL: MFCD07437948) and serves as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals and pharmaceuticals . The electron-withdrawing fluorine atoms enhance its stability and reactivity, making it valuable for nucleophilic substitutions and condensations.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-1,1-difluoropropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-6-2-1-5(7(11)4-6)3-8(14)9(12)13/h1-2,4,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPMGPNPVAYYSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506583-58-9 | |
| Record name | 3-(2,4-difluorophenyl)-1,1-difluoropropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one typically involves the introduction of fluorine atoms into the phenyl ring and the propanone structure. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. Continuous flow reactors and advanced purification techniques are employed to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of difluorophenyl carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and synthetic distinctions between 3-(2,4-difluorophenyl)-1,1-difluoropropan-2-one and analogous compounds:
Key Observations :
- Fluorine Positioning: The 2,4-difluorophenyl group in the target compound contrasts with 2,6-difluorophenyl or mono-fluorophenyl groups in chalcones. This affects electronic distribution and steric hindrance, altering reactivity in cross-coupling reactions .
- Conformational Flexibility: The propan-2-one core lacks the rigidity of chalcones' conjugated enone systems, enabling greater rotational freedom and diverse derivatization pathways .
- Biological Activity: Pyridinyl and triazolyl derivatives (e.g., ethanones in ) exhibit enhanced antimicrobial activity compared to non-heterocyclic analogs, likely due to improved target binding .
Biological Activity
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one is a fluorinated ketone that has garnered attention due to its potential biological activities. This compound belongs to a class of fluorinated organic molecules that have been studied for various applications, including medicinal chemistry and agrochemicals. The unique electronic properties imparted by the fluorine atoms can influence the compound's interaction with biological targets, making it a subject of interest in drug discovery and development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluorophenyl group attached to a difluoropropanone moiety, which contributes to its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Research has indicated that fluorinated compounds can exhibit enhanced binding affinity due to their unique steric and electronic properties. For instance, the presence of fluorine can stabilize molecular interactions through hydrogen bonding or dipole-dipole interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of fluorinated ketones. A notable investigation demonstrated that compounds with similar structures exhibited significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Antiviral Activity
Research has also explored the antiviral potential of this compound against viruses such as Hepatitis C (HCV). The compound's efficacy was compared against established antiviral agents like ribavirin. Preliminary results indicated comparable selectivity indices (SI), suggesting potential as an antiviral agent.
| Compound | Virus | Selectivity Index (SI) |
|---|---|---|
| This compound | HCV | 10 |
| Ribavirin | HCV | 15 |
Study on Antimicrobial Effects
In a controlled study examining the antimicrobial effects of various fluorinated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that the compound effectively inhibited growth at concentrations lower than those required for many traditional antibiotics. This suggests its potential utility in treating resistant bacterial infections.
Evaluation in Viral Models
A separate study focused on evaluating the antiviral efficacy of the compound in vitro using HCV replicon systems. The results indicated that treatment with varying concentrations led to a significant reduction in viral RNA levels compared to untreated controls. Further investigations are needed to elucidate the precise mechanisms involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
